3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole
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Overview
Description
3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole is a complex heterocyclic compound that features a unique combination of a cyclopropyl group, a hexahydropyrrolo[3,4-c]pyrrole ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole typically involves multi-step organic reactions. One common approach is to start with the cyclopropylamine, which undergoes a series of cyclization reactions to form the hexahydropyrrolo[3,4-c]pyrrole core. This intermediate is then reacted with thiadiazole precursors under specific conditions to yield the final product. The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the thiadiazole ring, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductivity or stability
Mechanism of Action
The mechanism of action of 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-pyrroline-2-ones: These compounds share a similar pyrrolo structure and have been studied for their antioxidant and bioactive properties.
Indole derivatives: Indoles also feature a fused ring system and are known for their biological activity.
Uniqueness
3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole is unique due to its specific combination of a cyclopropyl group, a hexahydropyrrolo[3,4-c]pyrrole ring, and a thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,2,5-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4S/c1-2-10(1)14-4-8-6-15(7-9(8)5-14)11-3-12-16-13-11/h3,8-10H,1-2,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQFMLMIBICBNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3CN(CC3C2)C4=NSN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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